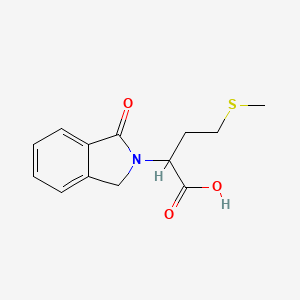![molecular formula C10H15N3O4S B2505082 tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate CAS No. 1017782-68-1](/img/structure/B2505082.png)
tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate
Vue d'ensemble
Description
tert-Butyl N-[(pyridin-3-yl)sulfamoyl]carbamate: is a synthetic organic compound with the molecular formula C10H15N3O4S It is characterized by the presence of a tert-butyl group, a pyridine ring, and a sulfamoyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of pyridine-3-sulfonyl chloride with an amine to form the sulfamoyl intermediate.
Carbamate Formation: The sulfamoyl intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.
The reaction conditions generally include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[(pyridin-3-yl)sulfamoyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, nucleophiles, and electrophiles are commonly used.
Hydrolysis: Acidic reagents like hydrochloric acid or basic reagents like sodium hydroxide are used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed.
Major Products
Substitution Products: Depending on the substituents introduced, various substituted pyridine derivatives can be formed.
Hydrolysis Products: The primary products are the corresponding amine and carbon dioxide.
Oxidation and Reduction Products: Sulfonic acids and sulfinamides are the major products.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities due to its sulfamoyl group, which mimics natural substrates.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and catalysis.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl N-[(pyridin-2-yl)sulfamoyl]carbamate
- tert-Butyl N-[(pyridin-4-yl)sulfamoyl]carbamate
- tert-Butyl N-[(quinolin-3-yl)sulfamoyl]carbamate
Uniqueness
tert-Butyl N-[(pyridin-3-yl)sulfamoyl]carbamate is unique due to the position of the pyridine ring, which influences its reactivity and binding properties. The 3-position on the pyridine ring allows for specific interactions that are not possible with the 2- or 4-position analogs. This positional specificity can lead to differences in biological activity and chemical reactivity, making it a valuable compound for targeted applications.
Propriétés
IUPAC Name |
tert-butyl N-(pyridin-3-ylsulfamoyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-18(15,16)12-8-5-4-6-11-7-8/h4-7,12H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUFRIROQZPSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)NC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
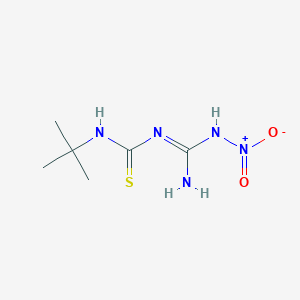
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2505003.png)
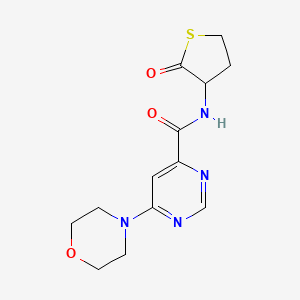
![N-[2-(adamantan-1-yloxy)ethyl]-5-bromo-2-methoxybenzene-1-sulfonamide](/img/structure/B2505006.png)
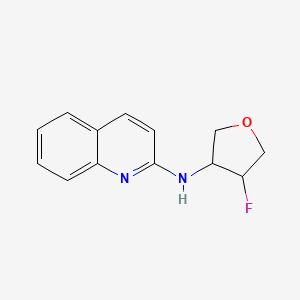
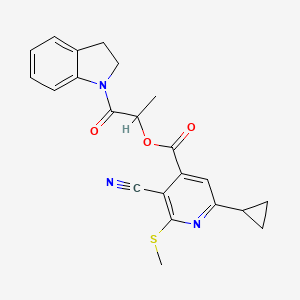
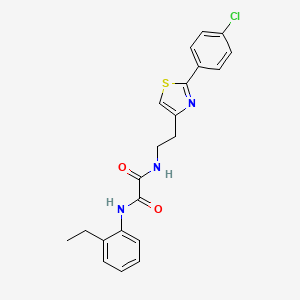
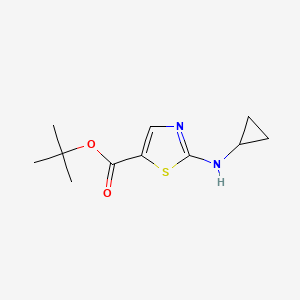
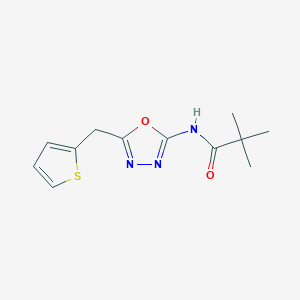
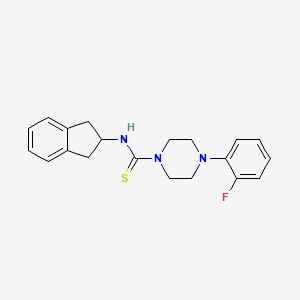
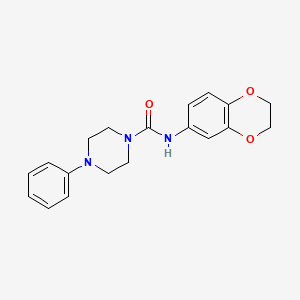
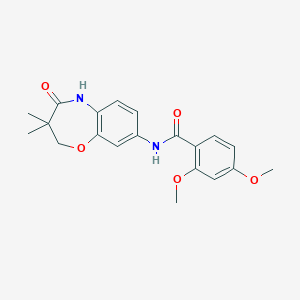
![1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2505018.png)
